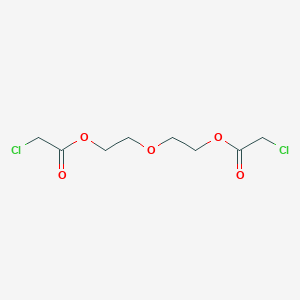

Oxydi(ethane-2,1-diyl) bis(chloroacetate)

Description

Properties

IUPAC Name |

2-[2-(2-chloroacetyl)oxyethoxy]ethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTPTJJAOZAOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)OCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572158 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-78-5 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyleneglycyl bis (chloroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxydi(ethane-2,1-diyl) bis(chloroacetate) typically involves the reaction of diethylene glycol with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethylene glycol+2Chloroacetyl chloride→Oxydi(ethane-2,1-diyl) bis(chloroacetate)+2HCl

Industrial Production Methods

Industrial production of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxydi(ethane-2,1-diyl) bis(chloroacetate) undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetate groups can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diethylene glycol and chloroacetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of Oxydi(ethane-2,1-diyl) bis(chloroacetate).

Major Products

Substitution Products: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis Products: Diethylene glycol and chloroacetic acid are the primary products of hydrolysis.

Scientific Research Applications

Oxydi(ethane-2,1-diyl) bis(chloroacetate) has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves its reactivity with nucleophiles. The chloroacetate groups are highly reactive, allowing the compound to modify other molecules through substitution reactions. This reactivity is harnessed in various applications, such as the synthesis of complex organic molecules and the modification of biomolecules.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on chemical identity, reactivity, and applications.

Bis(2-chloroethyl) Ether (BCEE)

- Chemical Identity : BCEE (C₄H₈Cl₂O) is an ether with two 2-chloroethyl groups linked by oxygen. Its structure is ClCH₂CH₂-O-CH₂CH₂Cl .

- Reactivity : As an ether, BCEE is less reactive toward hydrolysis compared to esters. However, its chlorine substituents enable alkylation reactions.

- Toxicity: BCEE is classified as a probable human carcinogen and exhibits acute toxicity (e.g., respiratory and dermal irritation) .

- Applications : Historically used as a solvent and chemical intermediate, but its use is restricted due to toxicity concerns.

Key Differences :

Ibuprofen Tetraethylene Glycol Diester

- Chemical Identity: A non-chlorinated diester with extended ethylene glycol chains, used for drug delivery. Formula: C₃₄H₅₀O₇ .

- Reactivity : Lacks electrophilic chlorine atoms, reducing reactivity in alkylation. Designed for controlled hydrolysis in physiological conditions.

- Applications : Pharmaceutical excipient for sustained drug release.

Key Differences :

| Property | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | Ibuprofen Diester |

|---|---|---|

| Substituents | Chloroacetate groups | Non-chlorinated (ibuprofen) |

| Reactivity | High electrophilicity | Low, tuned for hydrolysis |

| Applications | Potential monomer for conductive polymers | Drug delivery systems |

Oxybis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)

- Chemical Identity : A sulfonate ester with tosyl groups. Structure: O-(CH₂CH₂-O-SO₂-C₆H₄-CH₃)₂ .

- Reactivity : Sulfonate esters are superior leaving groups, facilitating nucleophilic substitutions (e.g., in alkylation reactions).

- Applications : Intermediate in organic synthesis, particularly for introducing alkyl chains.

Key Differences :

| Property | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | Tosylate Ester |

|---|---|---|

| Leaving Group Ability | Moderate (chloride) | Excellent (tosylate) |

| Stability | Less stable in basic conditions | Stable under diverse conditions |

Poly PNDITEG-TDPP (Semiconducting Copolymer)

- Chemical Identity: A copolymer with ethylene glycol and diketopyrrolopyrrole (DPP) units, noted for high dielectric constant .

- Reactivity: Non-chlorinated; electronic properties stem from conjugated DPP moieties.

- Applications : Organic electronics (e.g., transistors, solar cells).

Key Differences :

| Property | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | Poly PNDITEG-TDPP |

|---|---|---|

| Functionality | Chlorinated monomer | Conjugated polymer |

| Electronic Effects | Electron-withdrawing (Cl) | Electron-deficient (DPP) |

Biological Activity

Oxydi(ethane-2,1-diyl) bis(chloroacetate), with the molecular formula CHClO and a molecular weight of 259.08 g/mol, is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure features two chloroacetate groups, which are known for their reactivity with nucleophiles, making this compound a versatile agent in various chemical reactions and biological applications.

The biological activity of Oxydi(ethane-2,1-diyl) bis(chloroacetate) primarily stems from its ability to undergo substitution reactions due to the presence of its chloroacetate moieties. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of various substituted products. This reactivity is crucial in modifying biomolecules for research purposes, including drug development and biochemical assays.

Key Reactions

- Substitution Reactions : The chloroacetate groups can be replaced by nucleophiles, which can alter the biological properties of the compound.

- Hydrolysis : In aqueous environments, Oxydi(ethane-2,1-diyl) bis(chloroacetate) can hydrolyze to yield diethylene glycol and chloroacetic acid.

Biological Applications

Oxydi(ethane-2,1-diyl) bis(chloroacetate) has been utilized in several biological contexts:

- Bioconjugation : The compound is employed to modify proteins and other biomolecules, enhancing their stability or altering their activity.

- Drug Development : Due to its reactivity, it serves as an intermediate in synthesizing bioactive compounds, potentially leading to new therapeutic agents .

Case Studies

- Protein Modification : In a study examining the effects of various chloroacetates on protein stability, Oxydi(ethane-2,1-diyl) bis(chloroacetate) was shown to effectively enhance the thermal stability of certain enzymes through covalent modification.

- Antimicrobial Activity : Research has indicated that derivatives of Oxydi(ethane-2,1-diyl) bis(chloroacetate) exhibit significant antimicrobial properties. A study demonstrated that these derivatives could inhibit bacterial growth more effectively than their parent compounds, suggesting potential applications in developing new antibacterial agents .

Comparative Analysis

To better understand the unique properties of Oxydi(ethane-2,1-diyl) bis(chloroacetate), it can be compared with similar compounds:

| Compound Name | Molecular Formula | Reactivity Profile | Biological Applications |

|---|---|---|---|

| Oxydi(ethane-2,1-diyl) bis(chloroacetate) | CHClO | High (substitution & hydrolysis) | Protein modification, drug synthesis |

| Diethylene glycol bis(chloroformate) | CHClO | Moderate (substitution only) | Limited bioactivity |

| Ethylene glycol bis(chloroacetate) | CHClO | High (similar mechanism) | Less versatile than Oxydi compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Oxydi(ethane-2,1-diyl) bis(chloroacetate) to ensure high purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. Key steps include:

- Using diols (e.g., tetraethylene glycol) and chloroacetyl chloride in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) to promote ester bond formation .

- Purification via silica gel column chromatography or reverse-phase HPLC (RP-HPLC) to isolate the product.

- Purity validation using ¹H/¹³C NMR (e.g., δ 3.89–3.29 ppm for ethylene oxide protons) and LC-MS ([M+H]⁺ peaks) .

Q. How can researchers confirm the structural integrity of Oxydi(ethane-2,1-diyl) bis(chloroacetate) post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR to identify ethylene oxide protons (δ 3.3–3.9 ppm) and chloroacetate methylene groups (δ ~4.2 ppm) .

- IR spectroscopy to detect ester carbonyl stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : LC-MS to confirm molecular weight (e.g., theoretical vs. observed [M+H]⁺) .

Q. What safety protocols are critical when handling Oxydi(ethane-2,1-diyl) bis(chloroacetate)?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction yields of Oxydi(ethane-2,1-diyl) bis(chloroacetate) derivatives be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare Cs₂CO₃ (higher basicity, better for bulky substrates) vs. K₂CO₃ (cost-effective but slower) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times.

- Data-Driven Example : A study achieved 11% yield using TFA-mediated deprotection followed by RP-HPLC purification .

Q. What mechanistic insights explain the reactivity of Oxydi(ethane-2,1-diyl) bis(chloroacetate) in nucleophilic substitutions?

- Methodological Answer :

- The electron-withdrawing chloroacetate groups activate the ethylene oxide backbone, making it susceptible to nucleophilic attack (e.g., by amines or thiols).

- Density functional theory (DFT) studies could model transition states, while kinetic experiments (e.g., varying nucleophile concentration) quantify reactivity .

Q. How should researchers address contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts).

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Step 3 : Cross-validate with LC-MS to rule out impurities (e.g., unreacted starting materials) .

Q. What role does Oxydi(ethane-2,1-diyl) bis(chloroacetate) play in drug delivery systems?

- Methodological Answer :

- Polymer Conjugation : Acts as a crosslinker in PEG-based hydrogels due to its bifunctional chloroacetate termini .

- Prodrug Design : Used to conjugate therapeutics (e.g., ibuprofen) via hydrolyzable ester bonds, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.